molecular formula C9H14N2O3 B2925511 3-(Prop-2-enamido)oxane-3-carboxamide CAS No. 2094129-06-1

3-(Prop-2-enamido)oxane-3-carboxamide

Cat. No.: B2925511
CAS No.: 2094129-06-1
M. Wt: 198.222
InChI Key: XVFUBTZQQXBEAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Prop-2-enamido)oxane-3-carboxamide is an organic compound with potential applications in various fields of research and industry. This compound features an oxane ring, which is a six-membered ring containing one oxygen atom, and a carboxamide group, which is a functional group consisting of a carbonyl group attached to an amine. The presence of the prop-2-enamido group adds further complexity and potential reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-enamido)oxane-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of oxane-3-carboxylic acid with prop-2-enamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature, resulting in the formation of the desired carboxamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-enamido)oxane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxane-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-enamido group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Oxane-3-carboxylic acid derivatives.

    Reduction: Oxane-3-amine derivatives.

    Substitution: Various substituted oxane-3-carboxamide derivatives.

Scientific Research Applications

3-(Prop-2-enamido)oxane-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Prop-2-enamido)oxane-3-carboxamide involves its interaction with specific molecular targets and pathways. The carboxamide group can form hydrogen bonds with various enzymes and proteins, potentially inhibiting their activity. The prop-2-enamido group may also interact with cellular receptors, modulating signal transduction pathways and exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopyrazine-2-carboxamides: These compounds share a similar carboxamide functional group and have been studied for their antimicrobial and anticancer activities.

    Quinoline-3-carboxamides: These compounds also contain a carboxamide group and have shown potential as enzyme inhibitors and therapeutic agents.

Uniqueness

3-(Prop-2-enamido)oxane-3-carboxamide is unique due to its specific structural features, including the oxane ring and the prop-2-enamido group

Properties

IUPAC Name

3-(prop-2-enoylamino)oxane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-2-7(12)11-9(8(10)13)4-3-5-14-6-9/h2H,1,3-6H2,(H2,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFUBTZQQXBEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1(CCCOC1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.